molecular formula C9H24Cl2N2 B13321422 Trimethylenebis(trimethylammonium) dichloride CAS No. 56971-22-3

Trimethylenebis(trimethylammonium) dichloride

Cat. No.: B13321422
CAS No.: 56971-22-3
M. Wt: 231.20 g/mol
InChI Key: WYZCAVRJZYMXCG-UHFFFAOYSA-L
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Description

Trimethylenebis(trimethylammonium) dichloride is a bis-quaternary ammonium compound characterized by a three-carbon (trimethylene) chain bridging two trimethylammonium groups, with chloride counterions. Such compounds are typically used in biomedical applications, surfactants, or as neuromuscular blocking agents, depending on chain length and functional groups .

Properties

CAS No.

56971-22-3

Molecular Formula

C9H24Cl2N2

Molecular Weight

231.20 g/mol

IUPAC Name

trimethyl-[3-(trimethylazaniumyl)propyl]azanium;dichloride

InChI

InChI=1S/C9H24N2.2ClH/c1-10(2,3)8-7-9-11(4,5)6;;/h7-9H2,1-6H3;2*1H/q+2;;/p-2

InChI Key

WYZCAVRJZYMXCG-UHFFFAOYSA-L

Canonical SMILES

C[N+](C)(C)CCC[N+](C)(C)C.[Cl-].[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethylenebis(trimethylammonium) dichloride can be synthesized through the reaction of trimethylamine with 1,3-dichloropropane. The reaction typically occurs in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction can be represented as follows:

(CH3)3N+ClCH2CH2CH2Cl(CH3)3NCH2CH2CH2N(CH3)3Cl2\text{(CH}_3\text{)}_3\text{N} + \text{ClCH}_2\text{CH}_2\text{CH}_2\text{Cl} \rightarrow \text{(CH}_3\text{)}_3\text{NCH}_2\text{CH}_2\text{CH}_2\text{N(CH}_3\text{)}_3\text{Cl}_2 (CH3​)3​N+ClCH2​CH2​CH2​Cl→(CH3​)3​NCH2​CH2​CH2​N(CH3​)3​Cl2​

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Trimethylenebis(trimethylammonium) dichloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride ions can be replaced by other nucleophiles.

    Oxidation and Reduction: While the compound itself is relatively stable, it can be involved in redox reactions when combined with other reactive species.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium iodide, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.

    Redox Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of quaternary ammonium salts, while redox reactions can lead to the formation of different oxidation states of the compound.

Scientific Research Applications

Trimethylenebis(trimethylammonium) dichloride has a wide range of applications in scientific research:

    Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

    Biology: The compound is employed in the study of cell membranes and ion channels due to its cationic nature.

    Industry: The compound is used in the production of surfactants, disinfectants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of trimethylenebis(trimethylammonium) dichloride involves its interaction with negatively charged species. The cationic nature of the compound allows it to bind to anionic sites on molecules and surfaces, facilitating various chemical and biological processes. The molecular targets include cell membranes, where the compound can disrupt membrane integrity and function.

Comparison with Similar Compounds

Structural Features and Nomenclature

The following compounds share the bis-quaternary ammonium core but differ in bridging groups, chain lengths, and substituents:

Compound Name (IUPAC/CAS) Bridging Group Chain Length Molecular Formula Molecular Weight (g/mol) Key Features
Ethylenebis(trimethylammonium) dichloride Ethylene 2C C₈H₂₂Cl₂N₂ 217.18 Shortest chain, high rigidity
Trimethylenebis(trimethylammonium) dichloride (Hypothetical) Trimethylene 3C C₉H₂₄Cl₂N₂ ~243.3* Intermediate flexibility
Oxybis(pentamethylene)bis(trimethylammonium chloride) Oxypentamethylene 5C + O C₁₈H₄₂Cl₂N₂O 381.45 Ether linkage, longer chain
Decamethylenebis(trimethylammonium chloride) Decamethylene 10C C₁₆H₃₈Cl₂N₂ 329.46 Longest chain, neuromuscular use
[(Dodecyltolylidene)dimethylene]bis(trimethylammonium)dichloride Aromatic + dodecyl Variable C₂₉H₅₀Cl₂N₂ 497.63 Aromatic ring, lipophilic tail

*Estimated based on homologous series.

Biological Activity

Trimethylenebis(trimethylammonium) dichloride, also known as a quaternary ammonium compound, has garnered attention for its diverse biological activities. This article explores its properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C9H24Cl2N2\text{C}_9\text{H}_{24}\text{Cl}_2\text{N}_2, featuring a central trimethylene chain flanked by two trimethylammonium groups. This structure imparts significant solubility in water and a positive charge, which is crucial for its interaction with biological membranes.

Quaternary ammonium compounds like this compound function primarily through:

  • Membrane Disruption : The cationic nature allows these compounds to interact with negatively charged phospholipid bilayers, leading to membrane destabilization and potential cell lysis.
  • Antimicrobial Activity : They exhibit broad-spectrum antimicrobial properties by disrupting bacterial cell membranes, inhibiting cellular respiration, and interfering with nutrient transport.

Antimicrobial Effects

This compound has been studied for its antimicrobial efficacy against various pathogens. A summary of findings is presented in Table 1.

Pathogen Minimum Inhibitory Concentration (MIC) Mechanism
Escherichia coli0.5 - 2.0 mg/mLMembrane disruption
Staphylococcus aureus1.0 - 4.0 mg/mLProtein denaturation
Candida albicans0.5 - 1.0 mg/mLDisruption of cell wall integrity

Cytotoxicity Studies

While effective against pathogens, the cytotoxicity of this compound has also been evaluated. Research indicates that at higher concentrations, it can induce apoptosis in mammalian cells, as shown in the following case study:

  • Case Study: Cytotoxicity on HeLa Cells
    • Objective : To evaluate the cytotoxic effects on cervical cancer cells.
    • Method : HeLa cells were treated with varying concentrations (0.1 - 10 mg/mL).
    • Findings : Significant cell death was observed at concentrations above 5 mg/mL, with an IC50 value of approximately 3 mg/mL.

Applications in Medicine and Industry

This compound is utilized in various applications:

  • Antiseptics and Disinfectants : Its strong antimicrobial properties make it suitable for use in personal care products and surface disinfectants.
  • Pharmaceutical Formulations : It serves as a stabilizing agent in drug formulations due to its ability to enhance solubility and bioavailability.

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